(R)-2-Methyltetrahydropyran-4-one
Overview
Description
Molecular Structure Analysis
The molecular formula of “®-2-Methyltetrahydropyran-4-one” is C6H10O2. It has a molecular weight of 114.14200 . The exact mass is 114.06800 .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-2-Methyltetrahydropyran-4-one” are not fully available. The molecular weight is 114.14200 . The exact mass is 114.06800 . The LogP value is 0.75440 .Scientific Research Applications
Alternative Solvent for Olefin Metathesis Reactions : 4-Methyltetrahydropyran has been used as a solvent for metathesis reactions, including those involving complex substrates like biologically active compounds and pharmaceutical ingredients. It has been applied in larger-scale syntheses related to Alzheimer's disease treatment and analogues of sildenafil (Nienałtowski et al., 2020).
Organic Reaction Solvent : Its broad application in various organic reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, and metathesis, makes 4-Methyltetrahydropyran a versatile solvent. It serves as a substitute for conventional ethers and harmful halogenated solvents (Kobayashi et al., 2019).
Synthesis of Biologically Active Natural Products : The compound has been used in the synthesis of functionalized 2-methyltetrahydropyran-4-ones, a structural unit present in many biologically active natural products. This includes its application in synthesizing molecules found in Civet cat secretion (Clarke et al., 2011).
DNA Binding Studies : Rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran have been studied for their DNA binding abilities, contributing to the field of bioinorganic chemistry (Jadoo et al., 2017).
Synthesis of Optically Active δ-Dodecalactone : The R-enantiomer of 6-Heptyltetrahydropyran-2-one, synthesized via chiral resolution, has applications in flavor chemistry due to its strong, fruity flavor (Nemoto et al., 2007).
Manufacture of Therapeutic SGLT2 Inhibitors : A key intermediate for the preparation of SGLT2 inhibitors, used in diabetes therapy, has been prepared on an industrial scale from (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-one (Huang et al., 2022).
Insect Pheromone Synthesis : The synthesis of chiral methyl-branched building blocks from (4S)-4-methyltetrahydro-2H-pyran-2-one for the preparation of insect pheromones demonstrates its application in ecological and biological studies (Mineeva, 2015).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-methyloxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281473 | |
Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82110-22-3 | |
Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82110-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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